N-(2-methyl-1,3-benzoxazol-4-yl)prop-2-enamide
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Overview
Description
N-(2-methyl-1,3-benzoxazol-4-yl)prop-2-enamide is a compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used in drug discovery due to their broad substrate scope and functionalization . They exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Mode of Action
Benzoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Benzoxazole derivatives are known to affect a variety of pathways due to their broad biological activity .
Result of Action
Benzoxazole derivatives have been reported to exhibit cytotoxic effects in various cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-benzoxazol-4-yl)prop-2-enamide typically involves the cyclization of 2-aminophenol with appropriate reagents. One common method is the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux conditions . This reaction yields the benzoxazole core, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to enhance reaction efficiency and selectivity . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-benzoxazol-4-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-methyl-1,3-benzoxazol-4-yl)prop-2-enamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, known for its broad spectrum of biological activities.
2-amino benzoxazole: A derivative with significant antimicrobial properties.
Benzoxazole oxides: Oxidized forms with unique chemical properties.
Uniqueness
N-(2-methyl-1,3-benzoxazol-4-yl)prop-2-enamide stands out due to its specific structural features and functional groups, which confer unique biological activities and chemical reactivity. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-methyl-1,3-benzoxazol-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-3-10(14)13-8-5-4-6-9-11(8)12-7(2)15-9/h3-6H,1H2,2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUPMXPMMDCAHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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